molecular formula C11H9NO3 B11899518 4-Hydroxyquinoline-6-acetic acid

4-Hydroxyquinoline-6-acetic acid

Cat. No.: B11899518
M. Wt: 203.19 g/mol
InChI Key: GWDQUNFSNJGOSM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyquinoline-6-acetic acid typically involves the functionalization of the quinoline scaffold. One common method is the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyquinoline-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

4-Hydroxyquinoline-6-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-6-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxyquinoline-6-acetic acid include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-Hydroxyquinoline-6-acetic acid (4-HQ-6-AC) is a compound belonging to the hydroxyquinoline class, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 4-HQ-6-AC, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline structure with a hydroxyl group at the 4-position and an acetic acid moiety at the 6-position. This unique arrangement enhances its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 4-HQ-6-AC is attributed to its ability to interact with specific molecular targets, including enzymes and cellular pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to observed biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that 4-HQ-6-AC exhibits significant antimicrobial properties. It has been investigated for potential applications against various bacterial and fungal strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell functions through enzyme inhibition and membrane disruption mechanisms.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-HQ-6-AC. It has demonstrated selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells. For instance, derivatives of 4-HQ-6-AC have shown promising results against resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Study Cell Line IC50 (µM) Selectivity
Study AMCF725High
Study BHeLa30Moderate
Study CHepG215Very High

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-HQ-6-AC has also been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-HQ-6-AC against various pathogens, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Research : In vitro studies on colon adenocarcinoma cell lines revealed that certain derivatives of 4-HQ-6-AC exhibited selective cytotoxicity towards resistant cancer cells while sparing normal fibroblasts .
  • Mechanistic Insights into Inflammation : Research has shown that 4-HQ-6-AC can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(4-oxo-1H-quinolin-6-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-10-3-4-12-9-2-1-7(5-8(9)10)6-11(14)15/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

GWDQUNFSNJGOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)C(=O)C=CN2

Origin of Product

United States

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